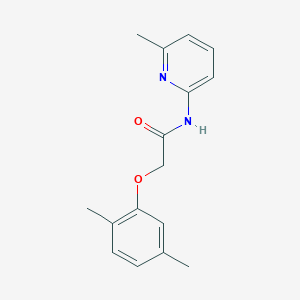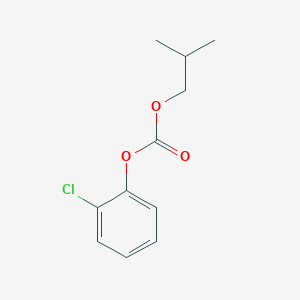![molecular formula C16H13N3O3 B5760085 N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important coenzyme involved in cellular metabolism and DNA repair. The inhibition of NAMPT by FK866 leads to a depletion of intracellular NAD+ levels, resulting in cell death in certain cancer cells.
Mecanismo De Acción
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide inhibits the enzyme NAMPT, which is responsible for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. By inhibiting NAMPT, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide leads to a depletion of intracellular NAD+ levels, which is particularly toxic to cancer cells that rely heavily on NAD+ for their metabolism and survival. The depletion of NAD+ leads to a disruption of cellular metabolism and DNA repair pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has also been shown to have anti-inflammatory and immunomodulatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the activity of immune cells, such as natural killer cells and T cells. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide as an anticancer agent is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has also been shown to have limited efficacy in certain cancer types, such as melanoma and glioblastoma. In addition, the depletion of NAD+ by N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide can lead to the activation of compensatory pathways that can limit its efficacy. Furthermore, the synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide is complex and requires specialized expertise and equipment, which can limit its availability for research purposes.
Direcciones Futuras
Future research on N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide will likely focus on improving its efficacy and selectivity as an anticancer agent. This may involve the development of combination therapies that target compensatory pathways activated by N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide. In addition, the immunomodulatory effects of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide may be further explored for the treatment of autoimmune diseases and other inflammatory conditions. Finally, the development of new synthesis methods for N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide may improve its availability and reduce its cost, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide involves several steps, including the reaction of nicotinamide with ethyl 2-bromoacetate to form ethyl 2-(nicotinamido)acetate, followed by the reaction with phthalic anhydride to form N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide. The final product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively induce cell death in cancer cells by depleting intracellular NAD+ levels, while sparing normal cells. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has been tested in preclinical models of various cancers, including breast, lung, pancreas, and prostate cancer, and has shown promising results in inhibiting tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(11-4-3-7-17-10-11)18-8-9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJBTSCMXWCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)



![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)



![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)